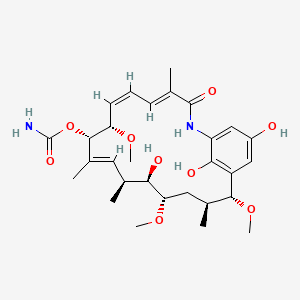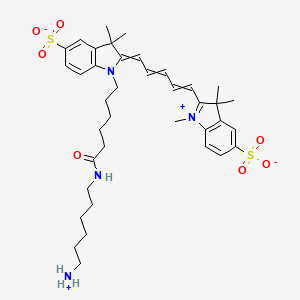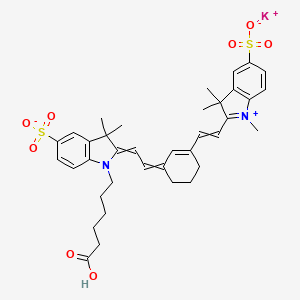
TAN-420C
Vue d'ensemble
Description
Dihydro-herbimycin B is a derivative of herbimycin A, a benzoquinone ansamycin antibiotic originally discovered by Satoshi Ōmura in 1979. Herbimycin A is known for its herbicidal activity and strong cytotoxicity against tumor cells due to its inhibition of heat-shock protein 90 (Hsp90), which plays a crucial role in cell-cycle regulation . Dihydro-herbimycin B, like its parent compound, exhibits significant biological activities and has been the subject of various scientific studies.
Applications De Recherche Scientifique
Dihydro-herbimycin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of benzoquinone ansamycins and their derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly its inhibition of Hsp90 and its impact on cell-cycle regulation.
Medicine: Dihydro-herbimycin B has shown potential as an anticancer agent due to its cytotoxic effects on tumor cells.
Mécanisme D'action
Target of Action
TAN-420C, also known as [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate or dihydro-herbimycin B, is primarily targeted at Rous sarcoma virus-infected rat kidney cells .
Mode of Action
The compound exhibits antitumor activity and is capable of converting Rous sarcoma virus-infected rat kidney cells into normal cells
Analyse Biochimique
Cellular Effects
TAN-420C has a strong cytotoxic activity against lymphocytic leukemia . It converts Rous sarcoma virus-infected rat kidney cells into normal cells .
Molecular Mechanism
It is known to exhibit antitumor activity , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Méthodes De Préparation
Dihydro-herbimycin B is typically synthesized from herbimycin A through a series of chemical reactions. The preparation involves the reduction of herbimycin A using specific reagents and conditions. One common method involves the use of hydrogenation in the presence of a palladium catalyst to achieve the reduction of the benzoquinone moiety to a hydroquinone structure . The reaction conditions are carefully controlled to ensure the selective reduction of the desired functional groups.
Industrial production of [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate often involves fermentation processes using Streptomyces species. The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Dihydro-herbimycin B undergoes various chemical reactions, including:
Oxidation: The hydroquinone moiety can be oxidized back to the benzoquinone form using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of the compound can be achieved using stronger reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Dihydro-herbimycin B is part of a family of benzoquinone ansamycins, which includes herbimycin A, herbimycin C, and other derivatives. Compared to herbimycin A, [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate has a reduced benzoquinone moiety, which can influence its reactivity and biological activity . Other similar compounds include geldanamycin and macbecin, which also target Hsp90 but have different structural features and biological activities .
Propriétés
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXSABHHRSWSID-OOJAHTAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)
![N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride](/img/structure/B611080.png)

